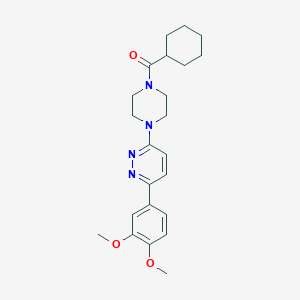

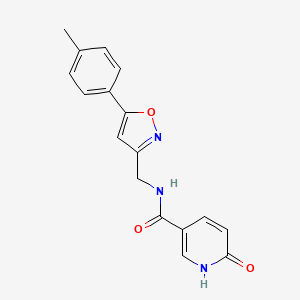

![molecular formula C22H27N5O3 B2539520 3-isopentyl-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887457-70-7](/img/structure/B2539520.png)

3-isopentyl-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Analytical Methods and Drug Stability

A study by Rode and Tajne (2021) developed a high-performance thin-layer chromatography (HPTLC) method for determining the stability of linagliptin, a drug used in diabetes treatment. This method can assess the stability of drugs and their degradation products, important for ensuring drug safety and efficacy (Rode & Tajne, 2021).

Unnatural Base Pairs in Synthetic Biology

Research by Saito-Tarashima and Minakawa (2018) focused on developing unnatural base pairs for synthetic biology, demonstrating the role of shape complementarity, stacking ability, and hydrogen-bonding patterns in the development of synthetic genetic systems (Saito-Tarashima & Minakawa, 2018).

Curcumin Derivatives in Medicinal Chemistry

Omidi and Kakanejadifard (2020) reviewed the synthesis and biological activities of Schiff base, hydrazone, and oxime derivatives of curcumin, highlighting how modifications can enhance medicinal properties (Omidi & Kakanejadifard, 2020).

Hydantoin Derivatives in Drug Development

A review by Shaikh et al. (2023) discussed the significance of hydantoin derivatives in medicinal chemistry, showing their diverse biological and pharmacological activities, which are crucial for therapeutic applications (Shaikh et al., 2023).

Mechanism of Action

Target of Action

The primary targets of this compound are the enzymes involved in the folate pathway, such as dihydrofolate reductase (DHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a vital role in the synthesis of DNA nucleotides, which are deeply involved in the one-carbon transfer .

Mode of Action

The compound interacts with its targets by inhibiting their activities. For instance, it has been found to display inhibitory activity against DHFR, although the inhibition was relatively weak . The compound’s interaction with these enzymes results in the disruption of DNA nucleotide synthesis, which can lead to cell cycle arrest and induction of apoptosis .

Biochemical Pathways

The affected biochemical pathway is the folate pathway, which is crucial for DNA nucleotide synthesis. By inhibiting the enzymes in this pathway, the compound disrupts the synthesis of DNA nucleotides. This disruption can lead to the accumulation of S-phase cells and the induction of apoptosis .

Pharmacokinetics

It is known that the compound is more lipophilic and enters cells through passive diffusion . This property could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the induction of S-phase arrest and apoptosis in cells . The compound also affects lysosomes and mitochondria, indicating that the induction of apoptosis is acting through a lysosome-nonmitochondrial pathway .

properties

IUPAC Name |

6-(3-methoxyphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O3/c1-13(2)10-11-25-20(28)18-19(24(5)22(25)29)23-21-26(14(3)15(4)27(18)21)16-8-7-9-17(12-16)30-6/h7-9,12-13H,10-11H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOALUWHLVKAAGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CCC(C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2539438.png)

![4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2539443.png)

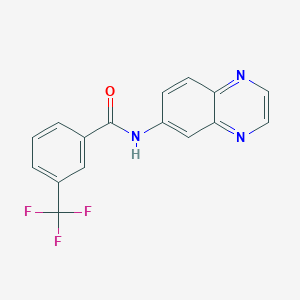

![2-chloro-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2539446.png)

![1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B2539448.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2539449.png)

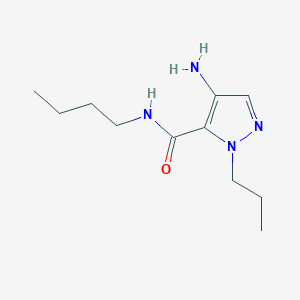

![2-((5-((1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2539450.png)

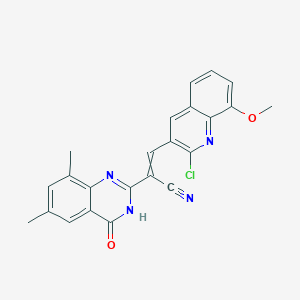

![2-(4-{[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2539458.png)